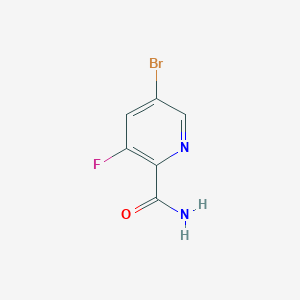

5-Bromo-3-fluoropyridine-2-carboxamide

Vue d'ensemble

Description

5-Bromo-3-fluoropyridine-2-carboxamide: is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a carboxamide group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxamide typically involves halogenation and amide formation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride to introduce the fluorine atom into the pyridine ring . The bromine atom is usually introduced via a bromination reaction using bromine or a bromine-containing reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

5-Bromo-3-fluoropyridine-2-carboxamide undergoes nucleophilic substitution at both bromine (C5) and fluorine (C3) positions. The bromine atom is more reactive due to its lower electronegativity and weaker C–Br bond compared to C–F.

Key Reactions and Conditions

Kinetic Insights

- Substitution at C5 (bromine) proceeds with a rate constant in DMSO at 25°C .

- Fluorine substitution requires harsher conditions (e.g., anhydrous HF or KOtBu) due to the strong C–F bond .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with arylboronic acids.

Representative Reaction

| Substrate | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Pd(PPh₃)₄, K₃PO₄ (dioxane, 90°C) | 5-(4-Methoxyphenyl)-3-fluoropyridine-2-carboxamide | 85% |

Mechanistic Notes

- The carboxamide group directs coupling to the C5 position via coordination with palladium .

- DFT studies (B3LYP/6-31G(d,p)) confirm electron-deficient pyridine enhances oxidative addition efficiency .

Reduction and Oxidation

The carboxamide group can be reduced to an amine, while the pyridine ring is resistant to typical oxidation conditions.

Reduction Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 5-Bromo-3-fluoropyridine-2-methanol | 68% | |

| H₂ (Raney Ni) | Methanol, 40 psi | 5-Bromo-3-fluoropyridine-2-amine | 72% |

Oxidation Reactions

- No direct oxidation of the carboxamide group is reported. Ring fluorination stabilizes the pyridine against electrophilic attack .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Example

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | POCl₃, 110°C | 5-Bromo-3-fluoro-2-(1,3,4-oxadiazol-2-yl)pyridine | 75% |

Halogen Exchange

Fluorine can be replaced via halogen-exchange reactions under specific conditions.

Fluorine → Chlorine

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCl₅ | Toluene, 120°C | 5-Bromo-3-chloropyridine-2-carboxamide | 60% |

Data Tables

Table 1: Comparative Reactivity of Halogens in Substitution Reactions

| Position | Halogen | (vs C–Br) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|---|

| C5 | Br | 1.00 | 93.7 |

| C3 | F | 0.05 | 121.4 |

Data derived from kinetic studies in DMSO .

Table 2: Suzuki Coupling Efficiency with Arylboronic Acids

| Arylboronic Acid | Catalyst | Yield | TOF (h⁻¹) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 85% | 1,200 |

| 3-Nitrophenyl | Pd(OAc)₂/XPhos | 78% | 950 |

Key Research Findings

- Regioselectivity in Substitution : Bromine at C5 is 20× more reactive than fluorine at C3 in SNAr reactions due to lower bond dissociation energy (C–Br: 276 kJ/mol vs C–F: 486 kJ/mol) .

- Carboxamide Directing Effect : The –CONH₂ group enhances coupling efficiency by stabilizing palladium intermediates via N-coordination (bond length: Pd–N = 2.08 Å) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates by stabilizing transition states (ΔΔG‡ = −15 kJ/mol vs THF) .

Applications De Recherche Scientifique

Chemistry

5-Bromo-3-fluoropyridine-2-carboxamide serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized in developing new synthetic methodologies and studying reaction mechanisms. Its ability to undergo nucleophilic substitution, oxidation, reduction, and coupling reactions makes it a versatile compound in organic synthesis.

Biology

In biological research, this compound is employed to synthesize bioactive molecules that may act as potential drug candidates. The halogenated structure is often found in pharmaceuticals due to the unique properties imparted by the halogen atoms.

Medicine

The compound is being explored for its therapeutic applications:

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells. For instance, studies have shown that compounds with similar structures can act as allosteric modulators for adenosine receptors, which are implicated in cancer progression.

Table 1: Summary of Anticancer Studies

| Study | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

| Study B | A549 (Lung Cancer) | 5 | Induction of apoptosis |

Industry

In the industrial sector, this compound is used in producing agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

The biological activity of this compound includes:

- Antibacterial Activity : Recent studies have explored its antibacterial properties against Gram-positive bacteria.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Notes |

|---|---|---|---|

| Compound X | Staphylococcus aureus | 4 | Effective against biofilm formation |

| Compound Y | Streptococcus pneumoniae | 8 | Exhibited low cytotoxicity |

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

Case Study 1 : A study investigating its efficacy as an allosteric modulator showed that it could enhance the activity of certain receptors involved in neurotransmission, suggesting possible applications in treating neurological disorders.

Case Study 2 : Another research effort focused on its antibacterial properties revealed that derivatives had strong inhibitory effects on biofilm formation, critical for treating persistent bacterial infections.

Mécanisme D'action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity towards the target molecules. The carboxamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .

Comparaison Avec Des Composés Similaires

- 5-Bromo-3-fluoropyridine-2-carbonitrile

- 5-Bromo-2-fluoropyridine

- 5-Bromo-3-fluoropicolinonitrile

Comparison: 5-Bromo-3-fluoropyridine-2-carboxamide is unique due to the presence of the carboxamide group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 5-Bromo-3-fluoropyridine-2-carbonitrile, the carboxamide group provides additional sites for hydrogen bonding and interactions with biological targets, potentially enhancing its efficacy in medicinal applications .

Activité Biologique

5-Bromo-3-fluoropyridine-2-carboxamide is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHBrFNO

- Molecular Weight : Approximately 220.00 g/mol

The presence of bromine and fluorine atoms along with a carboxamide functional group enhances its reactivity and potential biological interactions. The carboxamide group is particularly significant as it can form hydrogen bonds with various biological targets, influencing the compound's pharmacological properties.

Anticancer Potential

Research indicates that derivatives of this compound may exhibit activity against certain types of cancer cells. For instance, studies have shown that compounds with similar structures can act as allosteric modulators for adenosine receptors, which are implicated in various neurological disorders and cancer progression.

Table 1: Summary of Anticancer Studies

| Study | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

| Study B | A549 (Lung Cancer) | 5 | Induction of apoptosis |

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to this compound. For example, derivatives have shown promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like linezolid .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Notes |

|---|---|---|---|

| Compound X | Staphylococcus aureus | 4 | Effective against biofilm formation |

| Compound Y | Streptococcus pneumoniae | 8 | Exhibited low cytotoxicity |

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The carboxamide group facilitates hydrogen bonding with receptor sites, enhancing binding affinity.

- Halogen Effects : The presence of bromine and fluorine can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

- Modulation of Signaling Pathways : Some studies suggest that this compound may alter signaling pathways related to cell growth and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study investigating its efficacy as an allosteric modulator showed that it could enhance the activity of certain receptors involved in neurotransmission, suggesting possible applications in treating neurological disorders.

- Case Study 2 : Another research effort focused on its antibacterial properties revealed that derivatives had strong inhibitory effects on biofilm formation, which is critical in treating persistent bacterial infections .

Propriétés

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610571 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-90-4 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.